Iodomethyl vs. Bromo/Chloro Leaving Group Ability
The iodomethyl group in 4-(iodomethyl)tetrahydro-2H-pyran-4-ol provides a markedly superior leaving group compared to bromo- or chloro-analogs, directly impacting reaction kinetics and yields in nucleophilic substitution reactions. This is a class-level inference based on the well-established leaving group ability trend for halides (I⁻ >> Br⁻ > Cl⁻) [1].
| Evidence Dimension | Leaving Group Ability (Relative Nucleofugality) |
|---|---|
| Target Compound Data | Iodide (I⁻) is an excellent leaving group |
| Comparator Or Baseline | Bromide (Br⁻) and Chloride (Cl⁻) |
| Quantified Difference | I⁻ >> Br⁻ > Cl⁻ (Qualitative trend; quantitative rates vary by specific nucleophile and solvent). Iodide is approximately 10⁴ times more reactive than chloride in typical SN2 reactions. |
| Conditions | SN2 nucleophilic substitution reactions (solvent-dependent) |
Why This Matters
For procurement, selecting the iodo-derivative ensures faster reaction kinetics and higher conversion rates in SN2-type derivatizations, minimizing reaction time and maximizing atom economy.
- [1] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General leaving group ability trend: I > Br > Cl > F). View Source
